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3-Chloro-1,5,6-trimethyl-pyrazin-2-one

Cat. No.: B13921495
M. Wt: 172.61 g/mol
InChI Key: GGZUYQUXUUNRTR-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic organic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, forms the foundational context for understanding 3-Chloro-1,5,6-trimethyl-pyrazin-2-one. britannica.com Pyrazine (B50134), a heterocyclic aromatic organic compound with the chemical formula C4H4N2, is a core structure in many biologically and industrially significant molecules. britannica.comwikipedia.org The introduction of nitrogen atoms into a cyclic system imparts unique chemical properties, influencing factors such as basicity, reactivity, and the potential for intermolecular interactions. wikipedia.org The pyrazinone ring system, a derivative of pyrazine, is a privileged scaffold in drug discovery and development.

Significance of Pyrazinone Core Structures in Contemporary Chemical Synthesis and Biological Sciences

The pyrazinone core is a recurring motif in a wide array of natural products and synthetic molecules exhibiting potent biological activities. nih.govrsc.orgacs.org This structural unit is recognized for its ability to serve as a versatile building block in the synthesis of complex molecular architectures. nih.govrsc.org In the biological sciences, pyrazinone derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. researchgate.netthepharmajournal.comnih.gov The diverse biological profiles of these compounds have spurred significant research into the synthesis and functionalization of the pyrazinone scaffold. nih.govrsc.org

The inherent properties of the pyrazinone ring, such as its planarity and the presence of hydrogen bond donors and acceptors, allow for specific interactions with biological targets like enzymes and receptors. This has led to the development of numerous pyrazinone-containing therapeutic agents. rsc.org

Overview of Current Research Trajectories in Halogenated Pyrazinone Derivatives

The introduction of halogen atoms into organic molecules, a process known as halogenation, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a compound. nih.gov In the context of pyrazinone derivatives, halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Current research is actively exploring how the position and nature of the halogen substituent on the pyrazinone ring can be fine-tuned to optimize biological activity. nih.govnih.gov

Studies on halogenated pyrazolines, a related class of nitrogen-containing heterocycles, have shown that the presence of halogens can significantly enhance their inhibitory activity against certain enzymes. nih.govresearchgate.net This provides a strong rationale for investigating the effects of halogenation on pyrazinone derivatives. Research is focused on developing novel synthetic methodologies for the selective halogenation of pyrazinones and screening these derivatives for a variety of biological activities. nih.gov

Rationale and Scope for Focused Investigations on this compound

The specific compound, this compound, presents a compelling case for focused investigation. The presence of a chlorine atom at the 3-position, combined with three methyl groups at the 1, 5, and 6 positions, creates a unique electronic and steric profile. The chlorine atom, being an electron-withdrawing group, is expected to influence the reactivity of the pyrazinone ring. The methyl groups can enhance lipophilicity and potentially provide steric shielding, which could affect the molecule's interaction with biological systems.

A detailed investigation into this compound is warranted to elucidate its fundamental chemical properties, explore its reactivity in various chemical transformations, and assess its potential as a lead compound in drug discovery programs. The scope of such investigations would initially involve the development of an efficient and scalable synthetic route to access the molecule in sufficient quantities for further study.

Detailed Research Findings

While specific research findings on this compound are not extensively documented in publicly available literature, preliminary synthetic explorations and computational studies can provide valuable insights.

A proposed synthetic route to this compound could involve the condensation of a substituted diamine with an alpha-ketoester, followed by chlorination. The characterization of the final product and any intermediates would be crucial and would likely involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Table 1: Hypothetical Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Data
¹H NMRResonances corresponding to the three distinct methyl groups.
¹³C NMRSignals for the carbonyl carbon, the carbon bearing the chlorine atom, and the carbons of the methyl groups.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a chlorine-containing molecule.

Further research would focus on exploring the reactivity of the chlorine atom in nucleophilic substitution reactions, which could open avenues for the synthesis of a library of derivatives with diverse functionalities.

Table 2: Potential Nucleophilic Substitution Reactions

ReagentExpected Product
Amines3-Amino-1,5,6-trimethyl-pyrazin-2-one derivatives
Alcohols3-Alkoxy-1,5,6-trimethyl-pyrazin-2-one derivatives
Thiols3-Thio-1,5,6-trimethyl-pyrazin-2-one derivatives

The biological evaluation of this compound and its derivatives would be a critical next step. Screening against a panel of biological targets, such as kinases, proteases, and microbial strains, could reveal potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2O B13921495 3-Chloro-1,5,6-trimethyl-pyrazin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

3-chloro-1,5,6-trimethylpyrazin-2-one

InChI

InChI=1S/C7H9ClN2O/c1-4-5(2)10(3)7(11)6(8)9-4/h1-3H3

InChI Key

GGZUYQUXUUNRTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)C(=N1)Cl)C)C

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 1,5,6 Trimethyl Pyrazin 2 One

Historical and Modern Approaches to Pyrazinone Ring Construction

The construction of the pyrazinone ring, a key structural motif in numerous natural and synthetic bioactive molecules, has evolved significantly since its early examples in 1905. nih.gov Historically, methods often involved the condensation of α-amino ketones or α-amino aldehydes with α-haloacetyl halides. rsc.org This approach, however, had limitations in terms of substituent diversity. researchgate.net Another classical method involved the conversion of diketopiperazines (2,5-piperazinediones) into chloro-substituted pyrazines, which could then be transformed into pyrazinones. nih.gov

Modern approaches offer greater versatility and efficiency. One prominent strategy involves the cyclization of dipeptides or their derivatives. For instance, dipeptidyl chloromethyl ketones can undergo a deprotection-cyclization sequence to form the pyrazinone ring. rsc.org This method is particularly useful for preparing 5-methyl-2(1H)-pyrazinones. rsc.org Microwave-assisted organic synthesis has also been employed to accelerate these cyclization reactions. researchgate.net

In the realm of biosynthesis, nature employs distinct strategies for pyrazinone formation. Often, the core is biosynthesized from the condensation of two amino acids via a multidomain nonribosomal peptide synthetase (NRPS) assembly line. nih.govacs.org In some bacteria, a two-module NRPS condenses two amino acids, followed by the reductive release of an aldehyde that undergoes nonenzymatic cyclization to yield the pyrazinone core. nih.gov

De Novo Synthesis Strategies for 3-Chloro-1,5,6-trimethyl-pyrazin-2-one

De novo synthesis, or the synthesis from basic building blocks, provides a highly controlled route to specifically substituted pyrazinones like this compound.

Cyclization Reactions for the Formation of the Pyrazinone Ring System

The crucial step in the de novo synthesis is the formation of the heterocyclic pyrazinone ring. A versatile method for this is the cyclization of dipeptidyl chloromethyl ketones. rsc.org For example, a protected amino acid can be coupled with a chloromethyl α-amino ketone. Subsequent removal of the protecting group initiates a cyclization cascade to construct the pyrazinone ring. rsc.org Another approach involves the reaction of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide, which upon condensation and treatment with ammonia, yields a dihydropyrazine (B8608421) that oxidizes to the pyrazinone. rsc.org The cyclization can also be achieved from dipeptides with a C-terminal aldehyde, ketone, or carboxamide. rsc.org In some cases, the cyclization of α-acylated esters or diesters with hydrazine (B178648) derivatives can be employed to form related heterocyclic systems, which could be adapted for pyrazinone synthesis. semanticscholar.org

Starting Materials Key Reaction Product
Dipeptidyl chloromethyl ketonesDeprotection-cyclization5-methyl-2(1H)-pyrazinones
α-amino ketone and α-haloacetyl halideCondensation and cyclization with ammonia2(1H)-pyrazinone
Dipeptides with C-terminal aldehydeCyclization2(1H)-pyrazinones without a substituent at position 5

Regioselective Introduction of Methyl Substituents

The precise placement of the three methyl groups on the pyrazinone core is critical. This can be achieved by starting with appropriately substituted precursors. For instance, in the synthesis of 2,3,5-trimethylpyrazine (B81540), 2,3-butanedione (B143835) is reacted with 1,2-diaminopropane. wikipedia.org This demonstrates the principle of incorporating desired substituents into the acyclic precursors before the cyclization step. For this compound, one could envision starting with a methylated α-amino ketone and a methylated α-haloacetyl halide to achieve the desired substitution pattern. The regioselectivity of such reactions is a key challenge, and modern synthetic methods often employ protecting groups and specific reaction conditions to control the outcome. nih.gov

Targeted Chlorination Methods for Pyrazinone Scaffolds

Introducing a chlorine atom at a specific position on the pyrazinone ring is typically achieved through targeted chlorination reactions. Reagents like phosphorus oxychloride (POCl₃) are commonly used for the dehydroxyhalogenation of hydroxypyrazoles, a related class of compounds, which suggests its applicability to hydroxypyrazinones. researchgate.net The Vilsmeier-Haack reaction can be used for haloformylation of pyrazolones, indicating a potential route for introducing both a halogen and a formyl group, which could then be modified. researchgate.net For pyrazinone scaffolds, direct chlorination can be challenging due to the electron-deficient nature of the ring. thieme-connect.de Therefore, chlorination is often performed on a precursor, such as converting a hydroxypyrazinone to the corresponding chloropyrazinone.

Derivatization from Precursor Pyrazines or Pyrazinones

An alternative to de novo synthesis is the modification of an existing pyrazine (B50134) or pyrazinone core.

Methylation and Alkylation Reactions on Pyrazinone Ring Systems

The introduction of alkyl and methyl groups onto the pyrazinone ring is a critical step for modifying the compound's steric and electronic properties. Alkylation can occur at different positions, primarily on the nitrogen atoms of the heterocyclic core.

Selective N-alkylation of the imine nitrogen in 2(1H)-pyrazinone systems is a known strategy to produce precursors for further reactions, such as 1,3-dipolar cycloadditions. nih.gov The regioselectivity of these reactions is a significant challenge, as multiple nitrogen atoms are available for alkylation. In analogous heterocyclic systems like pyrazoles, achieving N1-selectivity over N2 is a common problem. nih.govresearcher.life Traditional alkylating agents often lead to mixtures of isomers. To address this, researchers have developed methods using sterically bulky α-halomethylsilanes as masked methylating reagents, which can achieve N1/N2 regioisomeric ratios greater than 99:1 for pyrazole (B372694) substrates. nih.govresearcher.life

General strategies for the selective mono-N-methylation of amines and related nitrogen-containing moieties often seek to prevent overalkylation. nih.gov For pyrazinones, this control is crucial for synthesizing specifically substituted derivatives. The choice of alkylating agent and reaction conditions dictates the outcome. For instance, visible-light-induced methods have been developed for the alkylation of related quinoxalin-2(1H)-ones using alkyl hydrazines under metal- and catalyst-free conditions, representing a green approach to C-H functionalization. mdpi.com Another advanced method for selective alkylation involves the formation of a nitrogen dianion intermediate using a strong base like n-butyllithium, which allows for precise, controlled introduction of alkyl groups onto hydrazine derivatives. organic-chemistry.org Such principles can be extended to pyrazinone systems to achieve specific substitution patterns required for compounds like this compound.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is paramount for maximizing yield, minimizing byproducts, and ensuring the economic viability of synthesizing complex molecules like this compound. Key factors that are routinely investigated include the choice of solvent and the catalyst system, which profoundly influence reaction outcomes and kinetics.

The solvent is not merely an inert medium but an active participant that can influence reaction rates, equilibria, and, critically, regioselectivity. In the synthesis of nitrogen-containing heterocycles, the choice between protic and aprotic solvents can direct the reaction toward a specific constitutional isomer.

Research on the synthesis of N-phenylpyrazoles, for example, has demonstrated that protic solvents favor the formation of one regioisomer, while aprotic solvents yield the other as the main product. researchgate.netcolab.ws This control is attributed to the solvent's ability to stabilize different transition states through hydrogen bonding. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been shown to dramatically enhance regioselectivity in pyrazole formation compared to conventional alcohols like ethanol. conicet.gov.ar The unique properties of these solvents can promote specific reaction pathways, leading to a significant improvement in the ratio of desired to undesired products. conicet.gov.ar In some cases, a solvent can also act as a reactant, as seen in the synthesis of pyrazoles where 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) serves as both the solvent and a reaction participant. chemistryviews.org

Table 1: Influence of Solvent on Regioselectivity in N-Heterocycle Synthesis
ReactantsSolventKey OutcomeReference
β-enamino diketones + phenylhydrazineProtic (e.g., Ethanol)Regioselective formation of one pyrazole isomer. researchgate.netcolab.ws
β-enamino diketones + phenylhydrazineAprotic (e.g., Toluene)Formation of the alternative pyrazole regioisomer as the main product. researchgate.netcolab.ws
Fluorinated 1,3-diketone + methylhydrazineEthanol (EtOH)Low regioselectivity (product ratio ~1:1). conicet.gov.ar
Fluorinated 1,3-diketone + methylhydrazine2,2,2-trifluoroethanol (TFE)Improved regioselectivity (product ratio 85:15). conicet.gov.ar
Fluorinated 1,3-diketone + methylhydrazine1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)Dramatically improved regioselectivity (product ratio 97:3). conicet.gov.ar

The selection of an appropriate catalyst is fundamental to modern synthetic chemistry, enabling reactions that would otherwise be slow, unselective, or unfeasible. In pyrazinone synthesis, transition metal catalysts, particularly those based on palladium and rhodium, are extensively used.

Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are employed for C-C and C-N bond formation to decorate the pyrazinone core. rsc.org Palladium catalysts have also been developed for the asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones and for cascade reactions in aqueous media to build fused heterocyclic systems. rsc.orgrsc.org The efficiency of these catalytic systems depends on the choice of ligands, base, and solvent, which must be optimized for each specific transformation. mdpi.com

Rhodium catalysts are also valuable, particularly for cycloaddition reactions and N-H insertion processes that can form the pyrazinone ring. nih.govrsc.org For instance, rhodium octanoate (B1194180) has been used to catalyze the reaction of α-diazo-β-ketoesters with amino acid amides to generate pyrazinone precursors. nih.govrsc.org The kinetics of these reactions are highly dependent on the catalyst structure and concentration. Optimization studies often involve screening various metal precursors and ligands to achieve the highest possible reaction rate and yield. mdpi.com

Table 2: Optimization of Catalyst System for a Suzuki Coupling Reaction
Catalyst PrecursorLigandReaction Time (h)Yield (%)Reference
Pd(OAc)₂None24Trace mdpi.com
Pd(OAc)₂PPh₃2445 mdpi.com
Pd(OAc)₂P(o-tol)₃2462 mdpi.com
Pd₂(dba)₃SPhos1295 mdpi.com
Pd(PPh₃)₄None2478 mdpi.com

Sustainable and Green Chemistry Principles in Pyrazinone Synthesis

The application of green chemistry principles to the synthesis of pyrazinones and related heterocycles is an area of growing importance, aiming to reduce environmental impact, improve safety, and enhance efficiency. Key strategies include the use of alternative energy sources, environmentally benign solvents, and catalytic processes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating pyrazinone synthesis. ingentaconnect.com Microwave irradiation provides rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.netnih.gov This technique has been successfully applied to various steps in pyrazinone synthesis, including cyclization and cross-coupling reactions. rsc.orgingentaconnect.com

The replacement of volatile and hazardous organic solvents is another cornerstone of green chemistry. Syntheses of pyrazinones and related heterocycles have been developed in greener media such as water, ethanol, or bio-based solvents like ethyl lactate. rsc.orgmdpi.com In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent waste. mdpi.comnih.gov One-pot and multicomponent reactions further enhance the sustainability of a synthetic route by reducing the number of steps, minimizing purification processes, and improving atom economy. mdpi.com

Furthermore, the use of biocatalysis, such as enzymatic reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. For example, the enzyme Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives in a greener solvent, tert-amyl alcohol, within a continuous-flow system, highlighting an efficient and sustainable manufacturing approach. researchgate.netresearchgate.net

Chemical Reactivity and Transformation of 3 Chloro 1,5,6 Trimethyl Pyrazin 2 One

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Chlorine Atom

The electron-deficient nature of the pyrazinone ring, amplified by the presence of the electron-withdrawing carbonyl group and nitrogen atoms, renders the chlorine atom at the 3-position highly susceptible to nucleophilic aromatic substitution (SNAr). This pathway is a cornerstone for the derivatization of 3-Chloro-1,5,6-trimethyl-pyrazin-2-one, enabling the introduction of a wide array of functional groups.

Amination Reactions and Formation of N-Substituted Pyrazinones

The displacement of the chlorine atom by various amine nucleophiles provides a direct route to a diverse family of 3-amino-1,5,6-trimethyl-pyrazin-2-one derivatives. These reactions are typically carried out by heating the chloropyrazinone with an excess of the desired amine, sometimes in the presence of a base to neutralize the liberated hydrochloric acid. While specific studies on this compound are not extensively detailed in the provided literature, the general reactivity of related chloropyrazines and other chloro-substituted heteroaromatics suggests that a variety of primary and secondary amines can be successfully employed. For instance, amination of chloro-substituted heteroarenes often proceeds with good yields, and in some cases, can be performed under mild, catalyst-free conditions. The reaction of 5-chloro-3-(4-chlorophenyl)- nih.govkochi-tech.ac.jpnih.govtriazolo[4,3-a]pyrazine with excess liquid primary amines at room temperature for 16 hours resulted in respectable yields of the aminated products, ranging from 18% to 87%. google.com

Table 1: Representative Amination Reactions on Chloro-Substituted Heterocycles

AmineReaction ConditionsProductYield (%)Reference
PhenethylamineToluene, silica, rt, 6 h3-(4-Chlorophenyl)-N-phenethyl- nih.govkochi-tech.ac.jpnih.govtriazolo[4,3-a]pyrazin-8-amine70 google.com
IsopentylamineExcess amine, rt, 16 h3-(4-Chlorophenyl)-N-isopentyl- nih.govkochi-tech.ac.jpnih.govtriazolo[4,3-a]pyrazin-8-amineHigh google.com

Note: This table is illustrative of amination reactions on a related heterocyclic system due to the lack of specific data for this compound.

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

The chlorine atom of this compound can also be displaced by oxygen- and sulfur-based nucleophiles, leading to the formation of ethers and thioethers, respectively. Reactions with alkoxides, such as sodium methoxide, would be expected to yield the corresponding 3-methoxy-1,5,6-trimethyl-pyrazin-2-one. Similarly, treatment with thiolates, like sodium thiophenoxide, would produce 3-(phenylthio)-1,5,6-trimethyl-pyrazin-2-one. These reactions are fundamental in diversifying the electronic and steric properties of the pyrazinone core.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and the chlorine atom on the pyrazinone ring serves as an effective handle for such transformations.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a widely used method for forming biaryl linkages. libretexts.orgrsc.org The reaction of this compound with various arylboronic acids, in the presence of a palladium catalyst and a base, would be expected to yield 3-aryl-1,5,6-trimethyl-pyrazin-2-ones. The presence of two electron-donating methyl groups on the pyrazine (B50134) ring might deactivate the chloropyrazine towards oxidative addition, potentially requiring longer reaction times or more active catalysts. libretexts.org For instance, the Suzuki coupling of 3-chloro-2,5-dimethylpyrazine (B41552) with 2-methoxynaphthylboronic acid resulted in a 61% yield after 72 hours. libretexts.org

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. researchgate.netrsc.org This reaction would enable the synthesis of 3-alkynyl-1,5,6-trimethyl-pyrazin-2-ones, which are valuable intermediates for further synthetic elaborations. The Sonogashira reaction of 5-chloro-3-(phenylsulfanyl)pyrazin-2-(1H)-ones with terminal acetylenes has been reported to proceed using a PdCl2(PPh3)2/CuI catalytic system in the presence of cesium carbonate in DMF at 95 °C. researchgate.net

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govmdpi.com This reaction is known for its high functional group tolerance and its ability to couple sp2-hybridized carbons. The Negishi coupling of this compound with arylzinc or alkylzinc reagents would provide a direct route to 3-aryl or 3-alkyl substituted pyrazinones. Nickel-catalyzed Negishi cross-coupling reactions of pyrazine triflates with alkyl and arylzinc halides have been shown to produce 5-substituted 2,3-dimethylpyrazines in good yields. nih.gov

Table 2: Overview of Potential Cross-Coupling Reactions

Coupling ReactionCoupling PartnerPotential ProductCatalyst System (Typical)
Suzuki-MiyauraArylboronic acid3-Aryl-1,5,6-trimethyl-pyrazin-2-onePd(0) catalyst, Base
SonogashiraTerminal alkyne3-Alkynyl-1,5,6-trimethyl-pyrazin-2-onePd(0) catalyst, Cu(I) co-catalyst, Base
NegishiOrganozinc reagent3-Aryl/Alkyl-1,5,6-trimethyl-pyrazin-2-onePd(0) or Ni(0) catalyst

Electrophilic Aromatic Substitution (EAS) on the Pyrazinone Ring System (if applicable)

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. nih.gov The presence of a carbonyl group in the pyrazinone structure further withdraws electron density, making EAS reactions on the this compound ring system highly unlikely under standard conditions. Electrophilic attack on the pyrazinone ring would require harsh conditions and is generally not a synthetically viable pathway for the functionalization of this scaffold. While some activated heterocyclic systems can undergo electrophilic halogenation, such as the bromination of pyrazole (B372694) derivatives, the pyrazinone ring is not sufficiently activated for these transformations. canada.caresearchgate.net

Reactions Involving Alkyl Substituents (Methyl Groups)

The three methyl groups on the pyrazinone ring offer additional sites for chemical modification, primarily through oxidation reactions.

Oxidation Reactions of Methyl Groups to Carboxylic Acids or Aldehydes

The methyl groups attached to the pyrazine ring can be oxidized to carboxylic acids or, under milder conditions, to aldehydes. This transformation is a valuable method for introducing acidic or carbonyl functionalities into the molecule. The oxidation of alkyl side chains on aromatic rings is a well-established reaction. acs.org

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent commonly used for this purpose. nih.govacs.org The oxidation of methylpyrazines to pyrazinecarboxylic acids using KMnO4 is a known process. nih.govkochi-tech.ac.jp For instance, 2,5-dimethylpyrazine (B89654) can be oxidized to 5-methylpyrazine-2-carboxylic acid in a one-step reaction with KMnO4. nih.gov The reaction conditions, such as temperature and the concentration of the oxidizing agent, can be controlled to achieve the desired level of oxidation. The metabolism of 2,3,5-trimethylpyrazine (B81540) in humans also demonstrates the biological oxidation of the methyl groups, leading to the formation of various dimethylpyrazine-2-carboxylic acids. canada.ca This biological transformation underscores the susceptibility of the methyl groups to oxidation. In some cases, the oxidation can be stopped at the aldehyde stage, although this often requires more controlled conditions and milder oxidizing agents.

Table 3: Examples of Methyl Group Oxidation on Pyrazine Rings

Starting MaterialOxidizing AgentProductReference
2,5-DimethylpyrazineKMnO45-Methylpyrazine-2-carboxylic acid nih.gov
2,3,5-TrimethylpyrazineIn vivo metabolismDimethylpyrazine-2-carboxylic acids canada.ca
1,2,4-Trimethoxy-3-methyl-anthraquinoneKMnO4 in pyridine/waterCorresponding carboxylic acid

Radical Reactions and Side-Chain Functionalization

The methyl groups on the pyrazinone ring represent potential sites for radical reactions, particularly side-chain halogenation. This type of reaction is common for alkyl-substituted aromatic and heteroaromatic compounds when subjected to radical initiators such as UV light or chemical initiators. wikipedia.orgpearson.com

The generally accepted mechanism for free-radical halogenation proceeds through three key stages: initiation, propagation, and termination. wikipedia.orgyoutube.comyoutube.comyoutube.comyoutube.comyoutube.comyoutube.com In the context of this compound, the initiation step would involve the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) to generate halogen radicals.

Initiation:

The propagation phase involves the abstraction of a hydrogen atom from one of the methyl groups by the halogen radical, forming a resonance-stabilized pyrazinonylmethyl radical. This radical then reacts with a halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction. orgoreview.com

Propagation:

(where R represents the 3-Chloro-1,5-dimethyl-pyrazin-2-one core)

The termination of the reaction occurs when two radical species combine. orgoreview.com

Termination:

The regioselectivity of this side-chain halogenation would be influenced by the relative stability of the radical intermediates formed at the C-5 and C-6 methyl positions. The electronic effects of the chloro group and the pyrazinone ring would play a crucial role in determining which methyl group is preferentially attacked. For instance, studies on the functionalization of methyl groups on pyrazine rings have demonstrated the feasibility of radical bromination under Wohl-Ziegler conditions. rsc.orgresearchgate.net

Below is a table summarizing the expected products of mono-halogenation on the side chains of this compound.

ReactantReagentsPotential Product(s)Reaction Type
This compoundX₂ (X = Cl, Br), UV light or heat3-Chloro-5-(halomethyl)-1,6-dimethyl-pyrazin-2-one and/or 3-Chloro-6-(halomethyl)-1,5-dimethyl-pyrazin-2-oneFree-Radical Halogenation

Ring-Opening and Rearrangement Pathways

The pyrazinone ring, being a heterocyclic system, can potentially undergo ring-opening and rearrangement reactions under specific conditions, such as the presence of strong acids, bases, or upon photochemical induction. nih.govbritannica.comlibretexts.orgyoutube.comwikipedia.org

Acid-Catalyzed Ring-Opening: In the presence of a strong acid, the carbonyl oxygen or one of the nitrogen atoms of the pyrazinone ring can be protonated. This activation can make the ring susceptible to nucleophilic attack, potentially leading to ring cleavage. The regioselectivity of the nucleophilic attack would be dictated by the electronic distribution within the protonated pyrazinone ring and steric factors. libretexts.orglibretexts.orgpressbooks.pubopenstax.org For instance, acid-catalyzed hydrolysis of epoxides, another class of strained heterocycles, demonstrates regioselectivity dependent on the substitution pattern. libretexts.orgopenstax.org While not a direct analogue, the principles of acid activation and subsequent nucleophilic attack are relevant.

Base-Catalyzed Rearrangements: Strong bases can deprotonate the methyl groups, forming carbanionic species. These intermediates could potentially initiate intramolecular rearrangements. Although less common for pyrazinones, base-catalyzed rearrangements are known for other heterocyclic systems.

Photochemical Rearrangements: Photochemical reactions can induce rearrangements in heterocyclic compounds. nih.govbritannica.comdoi.org Irradiation with UV light can promote the molecule to an excited state, which may then undergo pericyclic reactions or other rearrangements to form isomeric structures. For example, photochemical rearrangements of pyrazolinones have been reported. doi.org

Thermal Rearrangements: At elevated temperatures, substituted pyrazoles have been shown to undergo thermal rearrangements. mq.edu.audocumentsdelivered.com While pyrazinones are distinct, the possibility of thermally induced sigmatropic shifts or other rearrangements in highly substituted systems like this compound cannot be entirely ruled out.

A summary of potential, though not experimentally confirmed for this specific molecule, ring-opening and rearrangement reactions is provided in the table below.

Reaction TypeConditionsPotential Outcome
Acid-Catalyzed Ring-OpeningStrong aqueous acid (e.g., HCl, H₂SO₄)Formation of acyclic amino acid derivatives
Photochemical RearrangementUV irradiationIsomerization to other heterocyclic systems
Thermal RearrangementHigh temperatureMigration of substituents or ring transformation

Chemo-, Regio-, and Stereoselectivity in Transformations

The presence of multiple reactive sites in this compound makes the selectivity of its chemical transformations a critical aspect.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In the title compound, a key chemoselective challenge would be, for example, achieving side-chain functionalization without affecting the chloro substituent on the pyrazinone ring, or vice versa. The choice of reagents and reaction conditions is paramount in controlling chemoselectivity. nih.gov For instance, radical conditions (UV light) would favor side-chain halogenation, while nucleophilic aromatic substitution conditions would target the chloro group.

Regioselectivity: This pertains to the preferential formation of one constitutional isomer over another. In side-chain halogenation, the regioselectivity between the C-5 and C-6 methyl groups would be determined by the relative stability of the corresponding radical intermediates. In nucleophilic aromatic substitution at the chloro position, the reaction is inherently regioselective to the C-3 position. In potential electrophilic aromatic substitution reactions, which are generally difficult on the electron-deficient pyrazine ring, the directing effects of the existing substituents would govern the position of the incoming electrophile. imperial.ac.ukmasterorganicchemistry.comlibretexts.orgyoutube.com

Stereoselectivity: For reactions that could potentially create new stereocenters, stereoselectivity becomes important. For instance, if a side-chain reaction were to create a chiral center, the stereochemical outcome (e.g., the ratio of enantiomers or diastereomers) would depend on the reaction mechanism and the influence of the existing chiral environment, if any. While the parent molecule is achiral, reactions could introduce chirality. The principles of stereoselective synthesis would then apply. researchgate.net

The table below outlines the key factors influencing selectivity in the potential transformations of this compound.

Selectivity TypeInfluencing FactorsPotential Example
Chemoselectivity Reaction conditions (e.g., radical vs. ionic), nature of the reagentPreferential side-chain halogenation over nucleophilic substitution at the C-Cl bond.
Regioselectivity Electronic effects of substituents, steric hindrance, stability of intermediatesPreferential halogenation of one methyl group over the other.
Stereoselectivity Reaction mechanism (e.g., SN1 vs. SN2), chiral catalysts or reagentsFormation of a specific stereoisomer upon addition to a side-chain double bond (if formed).

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 1,5,6 Trimethyl Pyrazin 2 One and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-Chloro-1,5,6-trimethyl-pyrazin-2-one, with a molecular formula of C₇H₉ClN₂O, the expected exact mass can be calculated. The presence of chlorine is particularly notable, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum, further confirming the presence of this halogen.

Table 1: Predicted HRMS Data for this compound

IonCalculated m/z ([³⁵Cl])Calculated m/z ([³⁷Cl])
[M+H]⁺189.0425191.0396
[M+Na]⁺211.0245213.0215

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the connectivity and spatial relationships within the molecule.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Analysis

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three methyl groups. The chemical shifts of these signals will be influenced by their position on the pyrazinone ring. The N-methyl group (N1-CH₃) would likely appear at a different chemical shift compared to the C-methyl groups (C5-CH₃ and C6-CH₃). For comparison, in 3,5,6-trimethylpyrazin-2-ol, the three methyl groups appear as singlets at δ 2.39, 2.27, and 2.23 ppm in CDCl₃. nih.gov

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. It is expected to show seven distinct carbon signals: three for the methyl groups, three for the pyrazinone ring carbons, and one for the carbonyl carbon (C2). The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of 150-170 ppm, characteristic of an amide-like carbonyl. The carbon atom bearing the chlorine (C3) will also have a characteristic chemical shift. For 3,5,6-trimethylpyrazin-2-ol, the ring carbons appear at δ 158.8, 131.6, and 130.3 ppm, while the methyl carbons are observed at δ 20.3, 19.3, and 16.7 ppm. nih.gov

¹⁵N NMR: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms. nih.gov In this compound, two distinct ¹⁵N signals are expected for the two nitrogen atoms in the pyrazine (B50134) ring. The chemical shifts will be influenced by their hybridization and substitution. Studies on ¹⁵N-labeled trimethylpyrazines have shown that the chemical shifts of the nitrogen atoms are sensitive to their position and the presence of substituents. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
N1-CH₃3.2 - 3.530 - 35
C5-CH₃2.2 - 2.515 - 20
C6-CH₃2.2 - 2.515 - 20
C2-155 - 165
C3-140 - 150
C5-130 - 140
C6-130 - 140

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, since all the methyl groups are expected to be singlets, no cross-peaks would be observed in a COSY spectrum, confirming the absence of vicinal or geminal proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This would allow for the unambiguous assignment of the ¹³C signals for each of the three methyl groups by correlating them to their corresponding ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. youtube.com In the case of this compound, NOESY could be used to confirm the relative positions of the methyl groups. For example, a cross-peak between the N1-methyl protons and the C6-methyl protons would indicate their spatial closeness.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the pyrazinone ring, typically in the region of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the methyl groups (around 2900-3000 cm⁻¹), C-N stretching vibrations, and ring vibrations of the pyrazine core. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N stretching vibrations of the pyrazine ring are expected to give rise to strong Raman signals. The symmetric stretching vibrations of the methyl groups would also be observable.

While specific spectra for the target molecule are not available, studies on related heterocyclic compounds like 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide have utilized FT-IR and FT-Raman spectroscopy to identify characteristic vibrational modes. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H stretch (methyl)2900 - 3000
C=O stretch (amide)1650 - 1700
C=N/C=C ring stretch1400 - 1600
C-N stretch1200 - 1350
C-Cl stretch600 - 800

Electronic Absorption Spectroscopy (UV-Visible) for Electronic Transitions and Conjugation Patterns

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. msu.edu The pyrazinone ring in this compound is a conjugated system, and it is expected to exhibit characteristic UV absorptions. The spectrum would likely show π → π* transitions at shorter wavelengths and possibly a weaker n → π* transition at a longer wavelength, which is characteristic of molecules containing heteroatoms with lone pairs of electrons and multiple bonds. The exact position of the absorption maxima (λ_max) will be influenced by the substituents on the pyrazinone ring. A study on a co-crystal of tetramethyl pyrazine with 5-chloro salicylic (B10762653) acid reported a maximum absorption at 302 nm. researchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Molecular Conformation and Torsion Angle Analysis

The core pyrazin-2-one ring in this compound is expected to be nearly planar, a characteristic feature of many heterocyclic systems rich in sp²-hybridized atoms. However, minor deviations from planarity can occur, leading to a shallow boat or chair-like conformation. The precise conformation is influenced by the steric and electronic effects of the substituents: the chloro, and three methyl groups.

To illustrate the typical torsion angles in such systems, data from structurally related pyrazinone derivatives are presented below. These values, while not specific to this compound, provide a reasonable approximation of the expected conformational landscape.

Torsion Angle DescriptionExpected Range (°)
Dihedral angle of the pyrazinone ring0 - 10
Torsion angle of the N1-methyl group relative to the ring0 - 30
Torsion angle of the C5-methyl group relative to the ring0 - 25
Torsion angle of the C6-methyl group relative to the ring0 - 25

Note: These values are estimations based on related structures and computational models.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound will be governed by a combination of weak intermolecular interactions. The presence of a chlorine atom, a carbonyl group, and methyl groups introduces the potential for various types of non-covalent bonding, which collectively determine the crystal lattice's stability and packing efficiency.

Furthermore, halogen bonding, a specific type of non-covalent interaction involving the chlorine atom, could play a significant role in the crystal packing. In this interaction, the electropositive region on the chlorine atom (the σ-hole) can interact with a nucleophilic region on an adjacent molecule, such as the lone pair of the carbonyl oxygen or a nitrogen atom.

A summary of potential intermolecular interactions and their typical distances is provided in the table below, based on data from analogous crystal structures.

Interaction TypeDonor-AcceptorTypical Distance (Å)
van der WaalsC-H···H-C2.4 - 3.0
Dipole-DipoleC=O···C=O3.0 - 3.5
Weak Hydrogen BondC-H···O=C2.2 - 2.8
Weak Hydrogen BondC-H···N2.3 - 2.9
Halogen BondC-Cl···O=C2.8 - 3.2

Note: These distances are representative and can vary based on the specific chemical environment.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies published that focus solely on the chemical compound This compound .

Therefore, it is not possible to provide an article with detailed research findings, data tables, and analysis that strictly adheres to the requested outline for this particular molecule. The required information for the sections and subsections below does not appear in the public domain:

Computational and Theoretical Studies on 3 Chloro 1,5,6 Trimethyl Pyrazin 2 One

Reaction Mechanism Elucidation through Computational Modeling

Energy Profiles and Activation Barriers

Theoretical calculations are instrumental in mapping the energy landscapes of chemical reactions and conformational changes involving 3-Chloro-1,5,6-trimethyl-pyrazin-2-one. By employing quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to delineate the energetic pathways of the molecule. hilarispublisher.commostwiedzy.pl

These studies can determine the activation barriers for various processes, such as nucleophilic substitution at the chloro-substituted position or conformational isomerism. The transition state, which is the highest point on the reaction coordinate, can be located and its geometry and energy can be calculated. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for understanding reaction kinetics.

For instance, a hypothetical reaction coordinate for a nucleophilic substitution on this compound can be modeled. The resulting energy profile would illustrate the energy changes as the nucleophile approaches, forms a bond, and displaces the chloride ion. This provides a quantitative measure of the compound's reactivity.

Hypothetical Energy Profile Data for a Substitution Reaction

Reaction CoordinateRelative Energy (kcal/mol)Key Structural Features
Reactants0.0Isolated this compound and nucleophile
Transition State+25.5Partially formed nucleophile-carbon bond and partially broken carbon-chlorine bond
Products-10.2Substituted pyrazin-2-one and chloride ion
Note: The data in this table is illustrative and does not represent experimentally verified values.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of this compound over time. researchgate.net These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and its interactions with the surrounding environment, such as a solvent. researchgate.net

Through MD simulations, the preferred conformations of the molecule can be identified, and the energetic barriers between different conformational states can be estimated. This is particularly useful for understanding the flexibility of the pyrazinone ring and the rotational freedom of the methyl groups.

Furthermore, by explicitly including solvent molecules in the simulation, the effect of the solvent on the conformational equilibrium and dynamic behavior of this compound can be investigated. For example, simulations in both polar and non-polar solvents can reveal how solvent interactions influence the molecule's structure and stability. The stability of the compound in complex with other molecules can also be assessed through MD simulations. researchgate.net

Illustrative Data from a Hypothetical Molecular Dynamics Simulation

SolventAverage Dihedral Angle (N1-C6-C5-N4)RMSD of Pyrazinone Ring (Å)
Water175.8°0.25
Chloroform178.1°0.18
Note: The data in this table is illustrative and does not represent experimentally verified values.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives (focus on theoretical correlation, not clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. ijournalse.org For derivatives of this compound, QSAR and QSPR studies can be employed to predict their activities and properties based on a set of calculated molecular descriptors. ijournalse.org

These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. By developing a mathematical model that links these descriptors to an observed activity or property, it becomes possible to predict the behavior of new, unsynthesized derivatives. This approach is valuable in guiding the design of new compounds with desired characteristics.

The development of a QSAR/QSPR model typically involves the following steps:

Data Set Selection: A series of derivatives of this compound with known activities or properties is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Building: A statistical method, such as multiple linear regression or partial least squares, is used to build a model that correlates the descriptors with the activity or property.

Model Validation: The predictive power of the model is assessed using statistical techniques.

Examples of Descriptors Used in QSAR/QSPR Studies of Pyrazinone Derivatives

Descriptor TypeSpecific Descriptor ExampleProperty Encoded
ElectronicDipole MomentPolarity and charge distribution
StericMolecular VolumeSize and shape of the molecule
HydrophobicLogPLipophilicity
TopologicalWiener IndexMolecular branching
Note: The data in this table is illustrative and does not represent experimentally verified values.

Derivatization and Analogues of 3 Chloro 1,5,6 Trimethyl Pyrazin 2 One

Design and Synthesis of Novel Pyrazinone Scaffolds from 3-Chloro-1,5,6-trimethyl-pyrazin-2-one as a Precursor

The design of novel scaffolds originating from this compound primarily leverages the reactivity of the C-Cl bond. This bond is susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups and molecular fragments.

Key synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazinone ring facilitates the displacement of the chloride by various nucleophiles. Reactions with amines (primary and secondary), alcohols, and thiols are common, leading to the formation of amino-, alkoxy-, and thio-substituted pyrazinones, respectively. These reactions are often carried out in the presence of a base to neutralize the HCl generated.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods such as Suzuki, Stille, and Buchwald-Hartwig amination reactions are employed to form new carbon-carbon and carbon-nitrogen bonds. For instance, Suzuki coupling with arylboronic acids introduces diverse aromatic and heteroaromatic rings at the 3-position, significantly increasing molecular complexity.

Multi-component Reactions (MCRs): Advanced strategies can involve the derivatization of the pyrazinone core, followed by participation in multi-component reactions to rapidly build highly substituted and complex heterocyclic systems, such as imidazo[1,5-a]pyrazine (B1201761) derivatives. nih.gov

These synthetic routes allow for the systematic modification of the precursor to explore new chemical space and develop compounds with tailored properties.

Table 1: Examples of Synthetic Transformations of this compound

Reaction TypeReagentsGeneral Product StructureResulting Scaffold
SNAr (Amination)R¹R²NH, Base (e.g., K₂CO₃)Aminated Pyrazinone Structure3-Amino-1,5,6-trimethyl-pyrazin-2-one
SNAr (Alkoxylation)R-OH, Base (e.g., NaH)Alkoxylated Pyrazinone Structure3-Alkoxy-1,5,6-trimethyl-pyrazin-2-one
Suzuki CouplingAr-B(OH)₂, Pd Catalyst, BaseArylated Pyrazinone Structure3-Aryl-1,5,6-trimethyl-pyrazin-2-one

Structure-Reactivity Relationship (SRR) Studies of Synthesized Derivatives

Structure-Reactivity Relationship (SRR) studies focus on understanding how the modifications to the this compound core influence the chemical reactivity of the resulting derivatives. The electronic and steric properties of the substituent introduced at the C3-position play a crucial role.

Electronic Effects: The introduction of an electron-donating group (EDG), such as an amino or alkoxy group, increases the electron density of the pyrazinone ring. This can decrease its susceptibility to further nucleophilic attack but may enhance its reactivity in electrophilic aromatic substitution reactions, should other positions on the ring be targeted for functionalization. Conversely, introducing an electron-withdrawing group (EWG) would further activate the ring towards nucleophiles.

Steric Effects: The size of the substituent at the C3-position can sterically hinder potential reactions at adjacent sites. A bulky group, like a substituted phenyl ring, may influence the conformation of the molecule and restrict access of reagents to other parts of the pyrazinone scaffold.

Table 2: Predicted Effects of C3-Substituents on Pyrazinone Core Reactivity

Substituent at C3 (R)Electronic NaturePredicted Effect on Ring Electron DensityPotential Impact on Further Reactivity
-NH₂Strongly Electron-DonatingIncreaseDeactivation towards nucleophilic attack
-OCH₃Electron-DonatingIncreaseDeactivation towards nucleophilic attack
-PhenylWeakly Electron-Withdrawing (Inductive) / Donating (Resonance)Slight changeCan be functionalized itself; provides steric bulk
-CNStrongly Electron-WithdrawingDecreaseActivation towards nucleophilic attack

Development of Diverse Libraries of Substituted Pyrazinone Analogues

The robust reactivity of this compound makes it an ideal starting material for combinatorial chemistry and the development of diverse compound libraries. Using parallel synthesis techniques, a single precursor can be reacted with a large set of building blocks to rapidly generate hundreds or thousands of distinct analogues.

The general approach involves setting up an array of reactions where the pyrazinone precursor is treated with a different reactant in each vessel.

Amine Libraries: Reaction with a diverse set of commercially available primary and secondary amines via SNAr.

Aryl Libraries: Reaction with a wide array of boronic acids or esters through Suzuki cross-coupling.

Ether Libraries: Reaction with various alcohols and phenols.

These libraries are invaluable for high-throughput screening in drug discovery programs, allowing for the efficient exploration of the chemical space around the pyrazinone core to identify compounds with desired biological activities.

Table 3: Strategy for Library Development from this compound

Library TypeCore ReactionDiversity Elements (Building Blocks)Resulting Analogue Class
Amino-pyrazinonesBuchwald-Hartwig or SNArDiverse primary/secondary amines, anilinesLibrary of 3-(substituted-amino)-pyrazinones
Aryl-pyrazinonesSuzuki CouplingDiverse aryl/heteroaryl boronic acidsLibrary of 3-(substituted-aryl)-pyrazinones
Thioether-pyrazinonesSNArDiverse thiolsLibrary of 3-(substituted-thio)-pyrazinones

Bioisosteric Replacement Strategies on the Pyrazinone Core

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, metabolic stability, or pharmacokinetic properties while maintaining its primary biological activity. spirochem.commdpi.com This is achieved by substituting a functional group with another that possesses similar spatial and electronic characteristics. cambridgemedchemconsulting.com The this compound scaffold offers several positions where bioisosteric replacements can be applied.

Replacement of the Chlorine Atom: The chlorine atom itself can be replaced by other groups. Classical bioisosteres for chlorine include bromine, trifluoromethyl (-CF₃), and cyano (-CN) groups. These replacements can alter the compound's lipophilicity, electronic profile, and metabolic stability.

Modification of Methyl Groups: The methyl groups at the C5 and C6 positions can be replaced with other small alkyl groups (e.g., ethyl) or cyclopropyl (B3062369) rings to probe steric tolerance at those positions. The N-methyl group could be substituted with other alkyl groups or replaced with a bioisostere for a methylated nitrogen.

Ring Atom Modification: In more complex syntheses, a nitrogen atom in the pyrazinone ring could be conceptually replaced by a CH group, transforming the scaffold into a pyridinone. This represents a non-classical bioisosteric replacement or "scaffold hopping."

Carbonyl Group Replacement: The exocyclic carbonyl group (C=O) is a key hydrogen bond acceptor. It can be replaced with a thiocarbonyl group (C=S) or other groups that can mimic its hydrogen bonding capability.

These strategies are integral to the optimization phase of drug discovery, allowing for the fine-tuning of a molecule's properties. nih.govnih.gov The application of such strategies to novel pyrazinone derivatives is a key step in translating a chemical scaffold into a potential therapeutic agent. nih.gov

Table 4: Potential Bioisosteric Replacements on the Pyrazinone Core

Original GroupPositionPotential Bioisostere(s)Rationale for Replacement
-ClC3-F, -Br, -CN, -CF₃Modulate electronics, lipophilicity, and metabolic stability
-CH₃N1, C5, C6-CH₂CH₃, -Cyclopropyl, -HProbe steric limits, alter metabolism
C=OC2C=S, C=NHAlter hydrogen bonding capacity and electronic properties
Ring NitrogenRingCH (scaffold hop)Fundamentally alter core properties, explore new chemical space

Exploration of Biological Activities and Mechanistic Pathways of 3 Chloro 1,5,6 Trimethyl Pyrazin 2 One and Its Derivatives Non Clinical Focus

In Vitro Biological Screening Methodologies

In vitro screening is the foundational step in discovering the biological potential of a novel compound. These laboratory-based assays are designed to rapidly assess a compound's interaction with specific biological targets in a controlled environment outside of a living organism.

Enzyme Inhibition Assays (e.g., Kinases, Proteases)

Enzyme inhibition assays are critical for identifying compounds that can modulate the activity of specific enzymes, which are often implicated in disease processes. For instance, various pyrimidine (B1678525) and thiazole (B1198619) carboxamide derivatives have been identified as potent inhibitors of Src/Abl kinases, which are crucial in certain types of cancer. nih.gov Similarly, derivatives of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea have been shown to be potent and selective inhibitors of Chk1 kinase, an important target in cancer therapy. nih.gov These assays typically measure the enzymatic activity in the presence and absence of the test compound to determine its inhibitory potential, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Receptor Binding Studies

Receptor binding assays are used to determine if a compound can bind to a specific cellular receptor. These studies are fundamental in pharmacology for discovering drugs that can either activate (agonists) or block (antagonists) a receptor's function. For example, certain 1,3,5-triazine (B166579) derivatives have been evaluated for their affinity to serotonin (B10506) receptors like 5-HT7. nih.gov These experiments often use a radiolabeled ligand that is known to bind to the receptor. The test compound is then introduced to see if it can displace the radiolabeled ligand, indicating that it binds to the same site. A pyrazine (B50134) derivative, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, has been identified as a potent and selective 5-HT(2C) agonist. nih.gov

Antimicrobial Activity Studies (Bacterial, Fungal, Viral)

The antimicrobial potential of novel compounds is assessed by testing their ability to inhibit the growth of or kill various microorganisms.

Antibacterial Activity: Compounds are often screened against a panel of Gram-positive and Gram-negative bacteria. For instance, N-substituted-3-chloro-2-azetidinones have demonstrated good to moderate activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com

Antifungal Activity: The fungicidal properties of compounds are tested against pathogenic fungi. Derivatives of 3-phenyl-1,2,4-triazin-6-one have shown compelling antifungal activity against agriculturally significant fungi. nih.gov Similarly, certain pyrazolo[5,1-c] nih.govrjeid.comnih.govtriazines have exhibited specific activity against pathogenic fungi like Candida albicans. researchgate.net

Antiviral Activity: The ability of a compound to inhibit viral replication is a key area of investigation. Pyrazine conjugates have been synthesized and screened for potency against the SARS-CoV-2 virus. nih.gov Other studies have shown that 1,2,3-triazole derivatives can act as potent antiviral agents, with some inhibiting the SARS-CoV-2 main protease. nih.gov

Interactive Data Table: Examples of Antimicrobial Activity in Related Heterocyclic Compounds

Compound ClassOrganismActivity Noted
N-substituted-3-chloro-2-azetidinonesS. aureus, E. coliGood to moderate antibacterial
3-phenyl-1,2,4-triazin-6-onesZ. triticiHigh antifungal
Pyrazolo[5,1-c] nih.govrjeid.comnih.govtriazinesC. albicansGrowth inhibition
Pyrazine-triazole conjugatesSARS-CoV-2Significant antiviral potency

Insecticidal or Herbicidal Activity Studies (without toxicological profiling)

The potential of chemical compounds in agriculture as insecticides or herbicides is another area of non-clinical investigation. For example, 3,5,6-Trichloro-2-pyridinol is a stable metabolite of two major pesticides, the insecticide Chlorpyrifos and the herbicide Triclopyr, indicating that related structures can possess such activities. nih.gov

Cellular Mechanism of Action Investigations (e.g., Cell Cycle Modulation, Apoptosis Induction in Cell Lines)

Once a compound shows promising activity in initial screens, studies are conducted on cell lines to understand its mechanism of action at a cellular level. These investigations can reveal how a compound affects cell proliferation, survival, and death.

For example, a pyrazine derivative known as 2-mOPP was shown to inhibit the viability of human leukemia K562 cells. nih.govrjeid.com Further investigation revealed that this compound induces apoptosis (programmed cell death) and causes cell cycle arrest in the G0/G1 phase. nih.govrjeid.com This was determined by observing morphological changes, DNA fragmentation, and using flow cytometry to analyze the cell cycle distribution. nih.govrjeid.com Similarly, other heterocyclic compounds have been found to arrest the cell cycle at the G2/M phase and induce apoptosis and necrosis in cancer cell lines. nih.gov

Biological Target Identification and Validation (e.g., Protein Interactions, Nucleic Acid Binding)

Identifying the specific molecular target of a compound is crucial for understanding its mechanism of action and for further development.

Techniques are used to determine if a compound interacts with proteins or nucleic acids. For instance, studies on 2-chloro-3-hydrazinopyrazine (2Cl3HP), a pyrazine derivative, have investigated its interaction with DNA. nih.gov These studies can establish the binding mode, such as groove binding or intercalation, and the strength of the interaction. nih.gov The interaction of 3,5,6-Trichloro-2-pyridinol with DNA has also been investigated using various spectrophotometric and voltametric techniques, which suggested a groove-binding mode of interaction. nih.gov In the case of the pyrazine derivative 2-mOPP, its apoptotic effect in K562 leukemia cells was linked to the downregulation of the anti-apoptotic proteins Bcl2 and Survivin, and the upregulation of the pro-apoptotic protein Bax, thereby validating these proteins as biological targets. nih.govrjeid.com

Structure-Activity Relationship (SAR) Analysis for Biological Activity

A comprehensive analysis of the structure-activity relationships (SAR) for 3-Chloro-1,5,6-trimethyl-pyrazin-2-one and its derivatives is currently limited by the lack of specific research data directly investigating this compound and its analogues. SAR studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by identifying the key structural features responsible for its effects. This involves systematically modifying the chemical structure and observing the resulting changes in biological potency and selectivity.

While direct SAR studies on this compound are not available in the public domain, general SAR principles for related heterocyclic compounds, such as pyrazinones and other pyrazine derivatives, can offer hypothetical insights into how structural modifications might influence biological activity. These studies often focus on antimicrobial and anticancer properties.

For instance, research on various pyrazinone derivatives has highlighted the importance of substituents on the pyrazine ring in modulating their biological effects. Key considerations in hypothetical SAR for this compound would include:

The Chloro Group at Position 3: Halogen atoms, such as chlorine, are known to influence a molecule's lipophilicity, electronic properties, and ability to form halogen bonds. Altering this group to other halogens (e.g., fluorine, bromine) or replacing it with other electron-withdrawing or electron-donating groups could significantly impact biological activity.

The Methyl Groups at Positions 1, 5, and 6: The number, position, and size of alkyl groups on the pyrazinone core can affect steric interactions with biological targets and influence the compound's solubility and metabolic stability. Exploring variations in these methyl groups (e.g., ethyl, propyl) or introducing other functional groups could lead to derivatives with altered activity profiles.

To illustrate how SAR data is typically presented, the following interactive table provides a hypothetical framework for analyzing the biological activity of potential derivatives of this compound. The data presented is purely illustrative due to the absence of experimental findings for this specific compound.

Compound IDR1 (Position 1)R3 (Position 3)R5 (Position 5)R6 (Position 6)Biological Activity (e.g., IC50 in µM)Notes
Lead -CH3 -Cl -CH3 -CH3 Not Available This compound
Derivative A-CH3-F-CH3-CH3Not AvailableSubstitution of chloro with fluoro to assess halogen effect.
Derivative B-CH3-Br-CH3-CH3Not AvailableSubstitution of chloro with bromo to assess halogen effect.
Derivative C-CH2CH3-Cl-CH3-CH3Not AvailableModification of N1-substituent to explore steric effects.
Derivative D-CH3-Cl-H-CH3Not AvailableRemoval of a methyl group to probe steric requirements.
Derivative E-CH3-OCH3-CH3-CH3Not AvailableReplacement of chloro with a methoxy (B1213986) group to alter electronic properties.

It is imperative to note that without dedicated synthesis and biological evaluation of derivatives of this compound, any discussion on its SAR remains speculative. Future research is required to elucidate the specific structural requirements for its biological activity and to develop a comprehensive SAR profile.

Potential Applications of 3 Chloro 1,5,6 Trimethyl Pyrazin 2 One in Advanced Materials and Agri Chemistry Non Clinical Focus

Role as a Versatile Building Block in Complex Organic Synthesis

The structure of 3-Chloro-1,5,6-trimethyl-pyrazin-2-one is primed for synthetic elaboration, making it a valuable intermediate in the construction of more complex molecular architectures. The pyrazinone core itself is a key feature in many pharmacologically active derivatives. rsc.org The primary sites for modification on this molecule are the chloro-substituent and the pyrazinone ring itself.

The chlorine atom at the 3-position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups. For instance, similar chloropyrazine derivatives readily undergo aminodehalogenation when treated with various amines, a common strategy for building molecular diversity. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, offer another powerful avenue for creating new carbon-carbon and carbon-heteroatom bonds at this position. nih.gov These established synthetic methodologies suggest that the chloro group can be displaced by aryl, alkyl, amino, and other moieties to generate a library of novel pyrazinone derivatives.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents/Catalysts (Examples) Potential Product Class
Nucleophilic Aromatic Substitution Amines, Alkoxides, Thiolates 3-Amino/Alkoxy/Thio-pyrazinones
Suzuki Coupling Boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base 3-Aryl/Vinyl-pyrazinones
Buchwald-Hartwig Amination Amines, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos) 3-Amino-pyrazinones
Stille Coupling Organostannanes, Pd catalyst 3-Alkyl/Aryl/Vinyl-pyrazinones
Sonogashira Coupling Terminal alkynes, Pd/Cu catalysts 3-Alkynyl-pyrazinones

Potential in Agrochemical Development (e.g., as Scaffolds for Novel Pesticides, Herbicides, Fungicides)

Heterocyclic compounds are foundational to the development of modern agrochemicals. nih.govccspublishing.org.cn The pyrazinone scaffold, in particular, is present in molecules with demonstrated biological activity, suggesting that derivatives of this compound could serve as valuable frameworks for new crop protection agents. The strategy of "scaffold hopping," where a known active core is replaced with a different but structurally similar one, is a common approach in agrochemical discovery. researchgate.netmdpi.com

The development of novel fungicides, herbicides, and insecticides often relies on the synthesis and screening of libraries of compounds built around a central scaffold. The versatility of the this compound core allows for systematic modifications to probe structure-activity relationships (SAR). For example, replacing the chlorine atom with different substituted aryl or heteroaryl groups could lead to the discovery of compounds with potent fungicidal activity, similar to how quinazolinone scaffolds have been elaborated. nih.gov The methyl groups on the ring also influence the molecule's lipophilicity and steric profile, which are critical parameters for its interaction with biological targets and its environmental fate. By modifying these substituents, researchers can fine-tune the compound's properties to optimize for efficacy against specific pests or weeds while minimizing off-target effects.

For instance, 3-chloro-2-hydrazinopyridine (B1363166) derivatives have shown promising inhibitory effects against bacterial plant pathogens and fungi. google.com This suggests that similar hydrazine-substituted derivatives of the target pyrazinone could exhibit useful agrochemical properties. The pyrazinone core is a known component in natural products with a wide range of biological activities, further supporting its potential as a starting point for agrochemical innovation. researchgate.netacs.org

Applications in Material Science and Optoelectronics

The pyrazinone ring is an electron-deficient aromatic system, a desirable characteristic for components in organic electronic materials. The inherent conjugation within the ring can be extended through synthetic modification, primarily at the reactive 3-chloro position. By employing cross-coupling reactions (e.g., Suzuki or Stille), various aromatic or vinyl groups can be attached to the pyrazinone core. This process would create larger π-conjugated systems, which are the fundamental basis for organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

The nitrogen atoms in the pyrazine (B50134) ring lower the energy levels of the molecular orbitals (LUMO), which can facilitate electron injection and transport in n-type semiconductor materials. The trimethyl substitution pattern would influence the solubility and solid-state packing of these materials, which are critical factors for device performance. By systematically varying the groups attached at the 3-position, the electronic properties, such as the bandgap and charge carrier mobility, of the resulting materials could be precisely tuned.

Pyrazine and its derivatives are well-established ligands in coordination chemistry, capable of binding to metal ions through their nitrogen lone pairs to form stable complexes. researchgate.net this compound offers two nitrogen atoms as potential coordination sites, allowing it to act as a monodentate or a bridging ligand, connecting multiple metal centers.

The coordination of this pyrazinone ligand to transition metals (e.g., iron, cobalt, copper, ruthenium) could lead to the formation of coordination polymers or discrete metal complexes with interesting magnetic, optical, or catalytic properties. For example, some iron(II) complexes with triazine-based ligands exhibit spin-crossover behavior, where the magnetic state of the material can be switched by external stimuli like temperature or light. researchgate.net The specific electronic and steric environment provided by the chloro and trimethyl substituents on the pyrazinone ring would modulate the ligand field strength, directly influencing the properties of the resulting metal complex. These functional materials could find applications in molecular switches, sensors, or catalysis.

Development of Chemical Probes for Biological Systems (Non-Clinical, Mechanistic)

Chemical probes are small molecules used as tools to study and manipulate biological systems at a molecular level, providing insights into protein function and cellular pathways. mskcc.org The development of high-quality probes is essential for target validation in drug discovery and for fundamental biological research. rsc.orgnih.gov

This compound possesses features that make it a suitable scaffold for the development of chemical probes for non-clinical, mechanistic studies. The key is its reactive "handle"—the chlorine atom. This site allows for the covalent attachment of reporter tags, such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or photoreactive groups (for covalent labeling of target proteins).

For example, a fluorescent dye could be linked to the pyrazinone scaffold via a nucleophilic substitution reaction. The resulting probe could then be used in cell-based assays to visualize its localization or to track its interaction with a specific protein target. Imidazopyrazinone cores have been successfully used to create chemiluminescent probes for detecting reactive oxygen species. nih.gov This demonstrates the utility of the pyrazinone framework in probe design. By creating a library of derivatives based on the this compound scaffold, researchers could screen for molecules that bind to a protein of interest, and then use the chloro-handle to develop more sophisticated probes to investigate its biological function.

Future Directions and Emerging Research Avenues for 3 Chloro 1,5,6 Trimethyl Pyrazin 2 One

Exploration of Novel and More Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthetic methodologies is a cornerstone of modern medicinal chemistry. For 3-chloro-1,5,6-trimethyl-pyrazin-2-one and its analogs, future research will likely focus on "green chemistry" principles to minimize waste and reduce the use of hazardous reagents.

Key areas of exploration may include:

Continuous Flow Synthesis: This technology offers advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. nih.gov Implementing flow chemistry could lead to a more efficient and automated synthesis of pyrazinone derivatives. acs.org

Biocatalysis: The use of enzymes to catalyze specific reactions can offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Novel Catalytic Systems: Research into new metal catalysts or organocatalysts could provide more efficient and selective routes to the pyrazinone core and its subsequent functionalization.

Deep Eutectic Solvents (DESs): As demonstrated in the synthesis of other pyrazinone derivatives, DESs can serve as green and recyclable alternatives to volatile organic solvents. nih.govrsc.org

A comparative look at traditional versus potential future synthetic approaches is presented below:

FeatureTraditional SynthesisFuture Sustainable Synthesis
Solvents Often volatile organic compounds (VOCs)Deep eutectic solvents, water, or solvent-free conditions
Catalysts Heavy metals, stoichiometric reagentsBiocatalysts, recyclable organocatalysts
Process Batch processingContinuous flow synthesis
Waste Higher waste generationMinimized waste, atom economy focus
Energy Often requires high temperatures and pressuresMilder reaction conditions, energy-efficient

Advanced Mechanistic Studies Utilizing State-of-the-Art Techniques

A thorough understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and optimization. Future mechanistic studies will likely employ a range of sophisticated techniques.

Potential avenues for investigation include:

Cryo-Electron Microscopy (Cryo-EM): For large protein targets, cryo-EM can provide high-resolution structural information of the compound bound to its target.

X-ray Crystallography: This technique remains a gold standard for elucidating the three-dimensional structure of small molecules and their interactions with protein binding sites.

Advanced Spectroscopic Methods: Techniques such as NMR spectroscopy, mass spectrometry, and surface plasmon resonance can provide detailed insights into binding kinetics and thermodynamics.

Computational Modeling and Simulation: Molecular dynamics simulations can be used to model the dynamic interactions between the compound and its target, providing insights that are not accessible through static structural methods. nih.gov

A deeper mechanistic understanding can help to explain the structure-activity relationships of pyrazinone derivatives and guide the design of more potent and selective analogs. researchgate.net

High-Throughput Screening for Undiscovered Biological Activities and Targets

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a wide array of biological targets. youtube.com For this compound and its derivatives, HTS can be a powerful tool to identify novel therapeutic applications.

Future screening efforts could focus on:

Expanded Target Classes: Screening against diverse target families, such as G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets, could reveal unexpected activities.

Phenotypic Screening: This approach involves testing compounds for their effects on cell models of disease, without a preconceived notion of the molecular target. This can lead to the discovery of compounds with novel mechanisms of action.

High-Content Imaging: This technology combines automated microscopy with sophisticated image analysis to provide multiparametric data on the effects of compounds on cellular morphology and function.

The data generated from HTS can be used to build structure-activity relationship (SAR) models and to prioritize compounds for further development. nih.govresearchgate.net

Integration with Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These technologies can be applied to various stages of the process, from target identification to lead optimization. astrazeneca.com

For this compound, AI and ML could be used to:

Predict Biological Activity: Machine learning models can be trained on existing data to predict the activity of new pyrazinone derivatives against various targets. acm.org

De Novo Drug Design: Generative AI models can design novel molecules with desired properties, potentially leading to the discovery of new pyrazinone-based drug candidates. springernature.com

Predict ADMET Properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the drug discovery process.

Retrosynthesis Planning: AI-powered tools can assist chemists in designing efficient synthetic routes for novel compounds. nih.gov

The synergy between AI and traditional medicinal chemistry approaches has the potential to significantly accelerate the discovery and development of new drugs based on the pyrazinone scaffold. astrazeneca.com

Interdisciplinary Approaches and Collaborative Research Opportunities

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. acs.org The future development of this compound will benefit from collaborations between scientists with diverse expertise.

Key collaborative opportunities include:

Academia-Industry Partnerships: Collaborations between academic researchers and pharmaceutical companies can bridge the gap between basic research and clinical development. acs.org

Chemical Biology: Working with chemical biologists can help to elucidate the mechanism of action of pyrazinone derivatives and to develop chemical probes to study biological processes. ku.edu

Pharmacology and Toxicology: Collaboration with pharmacologists and toxicologists is essential to evaluate the in vivo efficacy and safety of new compounds.

Computational Chemistry: Working with computational chemists can provide valuable insights into the molecular interactions of the compound and guide the design of new analogs.

By fostering an environment of open innovation and collaboration, the full therapeutic potential of this compound and related compounds can be realized. sydney.edu.au

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.